molecular formula C19H24N4OS B6760193 N,5-dimethyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]-1H-indazole-7-carboxamide

N,5-dimethyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]-1H-indazole-7-carboxamide

Cat. No.: B6760193
M. Wt: 356.5 g/mol
InChI Key: AWKFXYIBAXRISG-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]-1H-indazole-7-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

N,5-dimethyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]-1H-indazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4OS/c1-10(2)18-21-12(4)17(25-18)13(5)23(6)19(24)15-8-11(3)7-14-9-20-22-16(14)15/h7-10,13H,1-6H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKFXYIBAXRISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)N(C)C(C)C3=C(N=C(S3)C(C)C)C)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]-1H-indazole-7-carboxamide typically involves multiple steps, starting with the preparation of the indazole core. The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones. The thiazole ring is introduced through a reaction with appropriate thioamide precursors. The final step involves the coupling of the indazole and thiazole moieties under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization and chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]-1H-indazole-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indazole and thiazole rings, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N,5-dimethyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]-1H-indazole-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral and antimicrobial properties.

    Medicine: Investigated for its anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]-1H-indazole-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit key enzymes involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Known for their broad-spectrum biological activities.

    Thiazole derivatives: Studied for their antimicrobial and anticancer properties.

Uniqueness

N,5-dimethyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]-1H-indazole-7-carboxamide is unique due to its combined indazole and thiazole moieties, which may confer enhanced biological activity and specificity compared to other similar compounds .

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